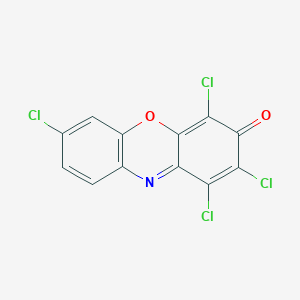![molecular formula C30H36OSn B14217165 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol CAS No. 618444-60-3](/img/structure/B14217165.png)
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol is a chemical compound that features a cycloheptane ring substituted with a hydroxyl group and a tribenzylstannyl group attached to an ethenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol typically involves the reaction of cycloheptanone with tribenzylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The tribenzylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of 1-[2-(Tribenzylstannyl)ethyl]cycloheptan-1-ol.
Substitution: Formation of various substituted cycloheptan-1-ol derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Util
Propiedades
Número CAS |
618444-60-3 |
|---|---|
Fórmula molecular |
C30H36OSn |
Peso molecular |
531.3 g/mol |
Nombre IUPAC |
1-(2-tribenzylstannylethenyl)cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.3C7H7.Sn/c1-2-9(10)7-5-3-4-6-8-9;3*1-7-5-3-2-4-6-7;/h1-2,10H,3-8H2;3*2-6H,1H2; |
Clave InChI |
YMQUXKXLMCIULU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


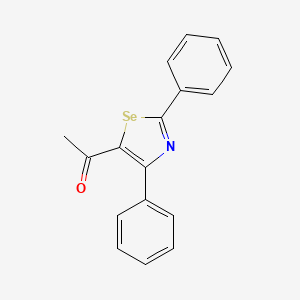

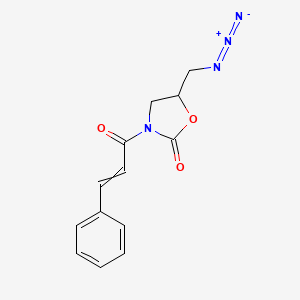
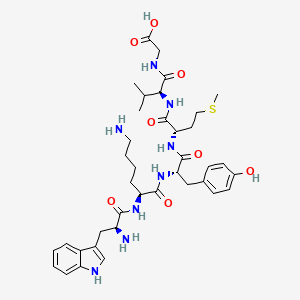
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

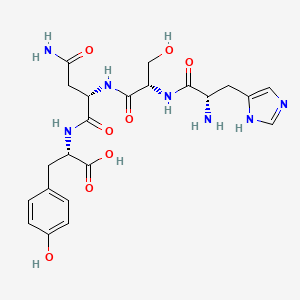
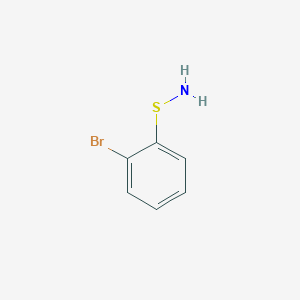
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
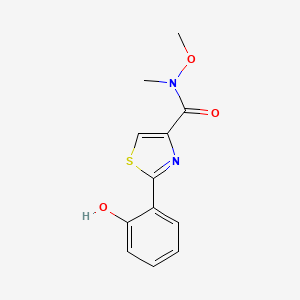
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
